An In-depth Technical Guide to 1-Oxaspiro[4.5]decan-2-one: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-Oxaspiro[4.5]decan-2-one: Synthesis, Properties, and Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
The spirocyclic scaffold is a privileged motif in medicinal chemistry, offering a unique three-dimensional architecture that can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. Among these, the 1-oxaspiro[4.5]decan-2-one core, a spiro-γ-butyrolactone fused to a cyclohexane ring, represents a versatile building block for the synthesis of a wide range of biologically active molecules and complex natural products.
This technical guide provides a comprehensive overview of 1-oxaspiro[4.5]decan-2-one, with a focus on its chemical structure, physical properties, key synthetic methodologies, and its emerging applications in the field of drug discovery and development. While the initial query specified "7-oxaspiro[4.5]decan-2-one," this nomenclature is ambiguous and does not correspond to a commonly indexed chemical entity. The most relevant and well-documented isomer is 1-oxaspiro[4.5]decan-2-one, which will be the central focus of this guide.
Chemical Structure and Identification
1-Oxaspiro[4.5]decan-2-one is a bicyclic organic compound featuring a five-membered lactone (γ-butyrolactone) ring and a six-membered cyclohexane ring sharing a single carbon atom (the spiro center).
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IUPAC Name: 1-oxaspiro[4.5]decan-2-one[1]
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CAS Number: 699-61-6[1]
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Molecular Formula: C₉H₁₄O₂[1]
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Synonyms: Cyclohexane-1-spiro-4'-butyrolactone, γ-cyclohexyl-γ-butyrolactone[1]
The structure of 1-oxaspiro[4.5]decan-2-one is depicted below:
Caption: Chemical structure of 1-oxaspiro[4.5]decan-2-one.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 1-oxaspiro[4.5]decan-2-one is provided in the table below. These properties are essential for its handling, purification, and use in chemical synthesis.
| Property | Value | Reference |
| Molecular Weight | 154.21 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 118-120 °C at 10 mmHg | |
| Density | 1.085 g/cm³ | |
| Refractive Index | 1.482 | |
| Solubility | Soluble in most organic solvents. | |
| LogP | 1.35 |
Synthesis of 1-Oxaspiro[4.5]decan-2-one
The synthesis of 1-oxaspiro[4.5]decan-2-one can be achieved through several reliable methods. The choice of a particular synthetic route often depends on the availability of starting materials, desired scale, and stereochemical considerations. Two of the most common and effective methods are the Baeyer-Villiger oxidation of the corresponding spiroketone and the acid-catalyzed lactonization of a hydroxy-acid precursor.
Method 1: Baeyer-Villiger Oxidation of Spiro[4.5]decan-2-one
The Baeyer-Villiger oxidation is a classic and highly efficient method for converting ketones to esters or lactones.[2][3] In this case, spiro[4.5]decan-2-one is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peroxyacetic acid, to insert an oxygen atom between the carbonyl carbon and the more substituted alpha-carbon, yielding the desired spirolactone.
Caption: Baeyer-Villiger oxidation of spiro[4.5]decan-2-one.
Experimental Protocol: Baeyer-Villiger Oxidation
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Dissolution: Dissolve spiro[4.5]decan-2-one (1.0 eq) in a suitable inert solvent, such as dichloromethane (CH₂Cl₂), in a round-bottom flask equipped with a magnetic stirrer.
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Cooling: Cool the solution to 0 °C in an ice bath.
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Reagent Addition: Slowly add a solution of m-CPBA (1.1-1.5 eq) in CH₂Cl₂ to the cooled ketone solution over a period of 30-60 minutes. The slow addition is crucial to control the exothermic nature of the reaction.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess peroxy acid and the resulting m-chlorobenzoic acid. Extract the aqueous layer with CH₂Cl₂.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 1-oxaspiro[4.5]decan-2-one.
Method 2: Acid-Catalyzed Lactonization of 1-(Carboxymethyl)cyclohexan-1-ol
Another common approach involves the intramolecular esterification (lactonization) of a γ-hydroxy carboxylic acid. In this case, 1-(carboxymethyl)cyclohexan-1-ol serves as the precursor. Treatment with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, promotes the cyclization to form the stable five-membered lactone ring.
Caption: Acid-catalyzed lactonization to form 1-oxaspiro[4.5]decan-2-one.
Experimental Protocol: Acid-Catalyzed Lactonization
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Reaction Setup: To a solution of 1-(carboxymethyl)cyclohexan-1-ol (1.0 eq) in a high-boiling point solvent like toluene, add a catalytic amount of p-toluenesulfonic acid (0.05-0.1 eq).
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Water Removal: Heat the reaction mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the esterification.
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Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of water collection in the Dean-Stark trap.
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Work-up: After completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.
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Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude product can be purified by distillation under reduced pressure or by column chromatography.
Spectroscopic Characterization
The structural elucidation of 1-oxaspiro[4.5]decan-2-one is confirmed through various spectroscopic techniques.
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¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides characteristic signals for the carbonyl carbon, the spiro carbon, and the carbons of the cyclohexane and lactone rings.[4]
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Infrared (IR) Spectroscopy: A strong absorption band in the region of 1770-1780 cm⁻¹ is characteristic of the C=O stretching vibration of a five-membered lactone (γ-lactone) ring.[5][6][7]
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Mass Spectrometry: The mass spectrum typically shows the molecular ion peak and characteristic fragmentation patterns arising from the loss of small molecules like CO and C₂H₄O from the lactone ring.[8]
Applications in Drug Development and Organic Synthesis
The 1-oxaspiro[4.5]decan-2-one scaffold is of significant interest to medicinal chemists and synthetic organic chemists due to its presence in various natural products and its utility as a versatile synthetic intermediate.
As a Privileged Scaffold in Medicinal Chemistry
Spiro-γ-lactones are found in a number of biologically active natural products and have been explored as core structures in the design of novel therapeutic agents.[9][10] The rigid, three-dimensional nature of the spirocyclic system can lead to enhanced binding affinity and selectivity for biological targets. Derivatives of oxaspiro[4.5]decanes have been investigated for a range of biological activities, including:
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Antitumor Activity: Several novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been synthesized and shown to possess moderate to potent activity against various cancer cell lines.[11]
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Neurological Applications: 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have demonstrated potent inhibitory effects on neural calcium uptake and protective actions against brain edema and memory deficits in preclinical studies.[12]
The 1-oxaspiro[4.5]decan-2-one core provides a robust starting point for the synthesis of libraries of spirocyclic compounds for screening against various disease targets.
As a Versatile Synthetic Intermediate
The lactone functionality in 1-oxaspiro[4.5]decan-2-one is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. Key reactions include:
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Ring-Opening Reactions: The lactone can be opened by nucleophiles such as amines, alcohols, and Grignard reagents to provide access to highly functionalized cyclohexane derivatives.
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Reduction: The carbonyl group can be reduced to the corresponding diol, which can then be further manipulated.
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α-Functionalization: The carbon atom alpha to the carbonyl group can be deprotonated and reacted with various electrophiles to introduce substituents at this position.
These transformations make 1-oxaspiro[4.5]decan-2-one a valuable building block in the total synthesis of natural products and the development of novel chemical entities.
Conclusion
1-Oxaspiro[4.5]decan-2-one is a fundamentally important spirocyclic lactone with a well-defined chemical structure and accessible synthetic routes. Its unique three-dimensional architecture and the chemical versatility of the lactone functionality make it a valuable scaffold for the design and synthesis of novel compounds with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a solid foundation for researchers and scientists working in these fields. Further exploration of the biological activities of its derivatives is a promising avenue for future research.
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